![molecular formula C20H26N2O4S2 B2515474 5-ethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1235087-70-3](/img/structure/B2515474.png)
5-ethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis , functionalization , and their pharmacological application were published.Molecular Structure Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .Chemical Reactions Analysis
In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .Scientific Research Applications
N-Alkylated Arylsulfonamide Derivatives as Potential CNS Treatment Agents
N-alkylation of sulfonamide in arylsulfonamide derivatives of (aryloxy)ethyl piperidines can be a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents, indicating potential applications in the treatment of complex CNS disorders. Specifically, compounds have shown distinct antidepressant-like and pro-cognitive properties, suggesting their therapeutic potential in CNS treatments (Canale et al., 2016).
Anticancer and Antimicrobial Heterocyclic Benzenesulfonamide Derivatives
Novel heterocyclic sulfonamides, incorporating thiophene, coumarin, thiazole, piperidine, and other moieties, have been synthesized and evaluated for their in-vitro anticancer and antimicrobial properties. These compounds have demonstrated significant activity against breast cancer cell lines and potent efficacy against Klebsiella pneumonia, indicating their potential as anticancer and antimicrobial agents (Debbabi et al., 2016).
Fluorescent Disperse Dyes Derived from 4-(coumarin-3-yl)thiophenes
4-(coumarin-3-yl)thiophenes, synthesized through condensation processes involving ethyl 2-acetamido-3, 5-dicarbethoxythiophene-4 acetate and o-hydroxyaldehydes, have been applied on polyester fibers as fluorescent disperse dyes. Their fluorescence and dyeing properties were examined, suggesting applications in the textile industry for creating fluorescent materials (Sabnis et al., 1992).
Synthesis of Novel Anti-inflammatory Agents
The synthesis of novel sulfonamide compounds with anti-inflammatory properties has been detailed, showcasing a methodological approach to creating potential anti-inflammatory pharmaceuticals. Such compounds could be explored further for their efficacy in treating inflammatory conditions (Urban et al., 2003).
Enhancement of Nerve Growth Factor-induced Neurite Outgrowth
4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) has been synthesized and evaluated for its ability to enhance nerve growth factor (NGF)-induced neurite outgrowths. This research underlines the compound's potential in nerve regeneration and treatment of neurological disorders (Williams et al., 2010).
Mechanism of Action
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .
properties
IUPAC Name |
5-ethyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-2-18-8-9-20(27-18)28(24,25)21-14-16-10-12-22(13-11-16)19(23)15-26-17-6-4-3-5-7-17/h3-9,16,21H,2,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAIMXUTSGQITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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